N'-(acridin-9-yl)-2-chlorobenzohydrazide
Description
N'-(acridin-9-yl)-2-chlorobenzohydrazide is a heterocyclic hydrazide derivative featuring an acridine core linked to a 2-chlorobenzoyl hydrazide moiety. This compound has been synthesized via condensation of acridin-9-ylhydrazine with 2-chlorobenzoyl chloride or derivatives, yielding products characterized by NMR, HPLC, and X-ray crystallography .
Properties
Molecular Formula |
C20H14ClN3O |
|---|---|
Molecular Weight |
347.8g/mol |
IUPAC Name |
N'-acridin-9-yl-2-chlorobenzohydrazide |
InChI |
InChI=1S/C20H14ClN3O/c21-16-10-4-1-7-13(16)20(25)24-23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-12H,(H,22,23)(H,24,25) |
InChI Key |
RMVADNOEDAVJPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
*Range reflects variability across synthesis batches.
Key Observations :
- Chloro Substituents : The 2-chloro derivative (target compound) exhibits balanced lipophilicity and antiproliferative activity, while the 4-chloro analog (CL-02) shows stronger topoisomerase IIα inhibition .
- Nitro Groups : The 4-nitro derivative (CL-05) has reduced yield (78%) and moderate activity, whereas the nitrophenyl-pyrazole analog (58) demonstrates superior potency (GI₅₀ = 3.79 µM) due to enhanced π-π stacking .
- Tautomerism/Regioisomerism : Positional isomers like compound 10 adopt 9',10'-dihydro-acridine tautomers, altering electronic profiles and DNA-binding modes compared to the parent compound .
Preparation Methods
Coupling via Carbodiimide-Mediated Activation
This method involves activating 2-chlorobenzoic acid using carbodiimide reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) to form a reactive intermediate, which subsequently reacts with 9-hydrazinylacridine.
-
Reagents :
-
2-Chlorobenzoic acid (1.5 equiv)
-
9-Hydrazinylacridine (1.0 equiv)
-
HOBt (1.5 equiv), EDC·HCl (1.5 equiv)
-
Triethylamine (TEA) in tetrahydrofuran (THF)
-
-
Conditions :
-
Reaction conducted at 0°C for 15–20 min, followed by stirring at room temperature until completion (monitored by TLC).
-
Workup: Extraction with dichloromethane (DCM), washing with HCl and NaHCO₃, and crystallization from ethanol.
-
-
Analytical Data :
Direct Acid-Hydrazide Condensation
A one-pot approach avoids intermediate isolation, enhancing efficiency.
-
Reagents :
-
2-Chlorobenzoic acid hydrazide (1.0 equiv)
-
9-Isothiocyanatoacridine (1.0 equiv)
-
-
Conditions :
-
Reaction in methanol at 0°C under nitrogen, followed by gradual warming to room temperature.
-
Precipitation with water, filtration, and washing with methanol.
-
Nucleophilic Substitution of 9-Chloroacridine with 2-Chlorobenzohydrazide
Microwave-Assisted Synthesis
Microwave irradiation accelerates the substitution reaction, reducing reaction times.
-
Reagents :
-
9-Chloroacridine (1.0 equiv)
-
2-Chlorobenzohydrazide (1.2 equiv)
-
Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)
-
-
Conditions :
-
Microwave irradiation at 120°C for 20–30 min.
-
Purification via column chromatography (EtOAc/hexane).
-
-
Advantages :
-
5x faster than conventional heating.
-
Enhanced regioselectivity.
-
Ultrasonication-Assisted Hydrazone Formation
Ultrasound promotes efficient mixing and energy transfer, ideal for sensitive intermediates.
-
Reagents :
-
9-Aminoacridine (1.0 equiv)
-
2-Chlorobenzaldehyde (1.1 equiv)
-
Hydrazine hydrate (2.0 equiv) in ethanol.
-
-
Conditions :
-
Ultrasonication at 40°C for 1–2 h.
-
Filtration and recrystallization from ethanol.
-
Comparative Analysis of Methods
Mechanistic Insights
-
Carbodiimide Activation :
-
Nucleophilic Substitution :
Optimization Strategies
-
Solvent Selection : Ethanol and methanol favor hydrazide coupling due to polar protic nature, while DMF enhances microwave absorption.
-
Catalysis : Addition of acetic acid (20 µL) in ethanol improves reaction rates by protonating the Schiff base intermediate.
-
Temperature Control : Reactions at 0°C suppress hydrolysis of active intermediates.
Characterization and Validation
-
¹H/¹³C NMR : Confirms hydrazide linkage via downfield shifts of CONH (δ 8.33–8.55 ppm) and carbonyl carbons (δ 162–165 ppm).
-
Mass Spectrometry : ESI-MS (m/z): 454.1681 [M+H]⁺ (calc. 454.1681).
Industrial-Scale Considerations
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